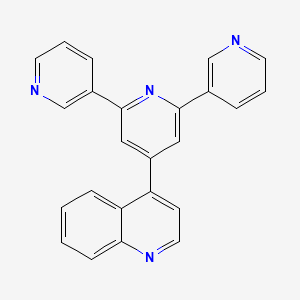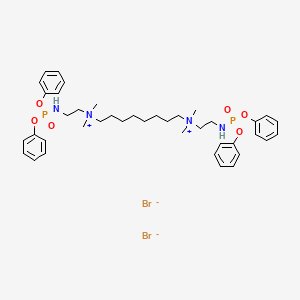
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound known for its unique structure and properties. It features a long octamethylene chain with dimethylammonium groups attached to diphenylphosphonoaminoethyl moieties, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) typically involves the reaction of octamethylene dibromide with dimethyl(2-(diphenylphosphonoamino)ethyl)amine. This reaction is carried out under controlled conditions, often in the presence of a solvent like acetonitrile, and requires careful temperature regulation to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Halides, hydroxides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted ammonium salts.
Scientific Research Applications
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) exerts its effects involves interactions with cellular membranes and proteins. The compound’s phosphonoamino groups can bind to specific molecular targets, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide): Similar structure but with diisopropyl groups instead of diphenyl groups.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Another compound with similar ammonium and phosphonoamino functionalities.
Uniqueness
Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is unique due to its specific diphenylphosphonoamino groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
18671-87-9 |
|---|---|
Molecular Formula |
C40H58Br2N4O6P2 |
Molecular Weight |
912.7 g/mol |
IUPAC Name |
2-(diphenoxyphosphorylamino)ethyl-[8-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]octyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C40H58N4O6P2.2BrH/c1-43(2,35-31-41-51(45,47-37-23-13-9-14-24-37)48-38-25-15-10-16-26-38)33-21-7-5-6-8-22-34-44(3,4)36-32-42-52(46,49-39-27-17-11-18-28-39)50-40-29-19-12-20-30-40;;/h9-20,23-30H,5-8,21-22,31-36H2,1-4H3,(H,41,45)(H,42,46);2*1H/q+2;;/p-2 |
InChI Key |
NUMXJCFSROHULO-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CCCCCCCC[N+](C)(C)CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


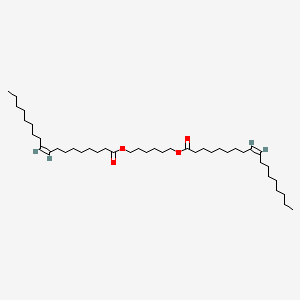
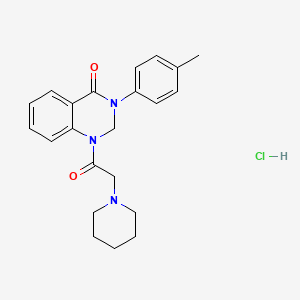

![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
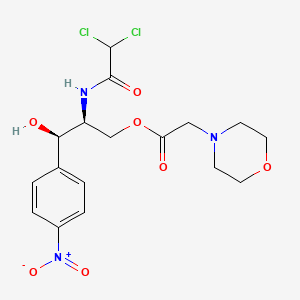


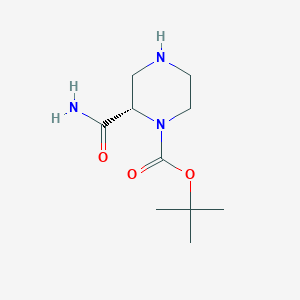
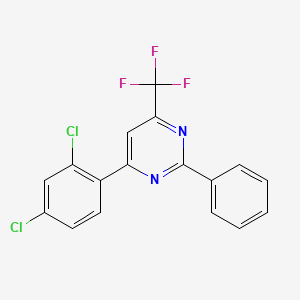
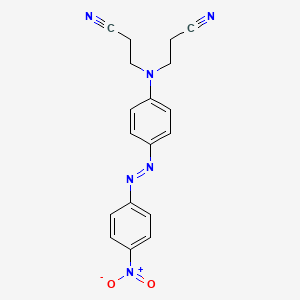


![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
